Regiospecific Aldehyde Position Drives Divergent Dopamine D₂ Receptor Affinity in Parallel Analog Series
When elaborated with the identical (R)-7-dipropylamino substituent, the 1‑carbaldehyde congener (CHEMBL97319) displays a Ki of 380 nM at the bovine D₂ dopamine receptor, whereas the 3‑carbaldehyde regioisomer (CHEMBL316983) achieves a Ki of 21 nM in the same [³H]-pramipexole displacement assay on bovine cloned D₂ receptors stably expressed in CHO cells [1][2]. This ~18‑fold difference in affinity originates solely from the aldehyde regioisomerism. Furthermore, the (S)-enantiomer of the 1‑carbaldehyde series yields a Ki of 1.60 × 10³ nM at D₂, reinforcing that the 1‑formyl orientation imposes a distinct pharmacophore geometry that cannot be mimicked by moving the aldehyde to C‑3 [3]. At the D₃ receptor, the 3‑carbaldehyde analogue (CHEMBL316983) achieves a Ki of 5.30 nM, while the 1‑carbaldehyde analogue (CHEMBL98563) gives a Ki of 3.60 × 10³ nM—a > 600‑fold selectivity gap [4].
| Evidence Dimension | Dopamine D₂ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 380 nM (R‑isomer); Ki = 1.60 × 10³ nM (S‑isomer) |
| Comparator Or Baseline | 3‑Carbaldehyde regioisomer: Ki = 21 nM (R‑isomer, D₂); Ki = 5.30 nM (D₃). 1‑Carbaldehyde at D₃: Ki = 3.60 × 10³ nM |
| Quantified Difference | ~18‑fold D₂ affinity gap; > 600‑fold selectivity difference at D₃ |
| Conditions | [³H]-pramipexole displacement, bovine cloned D₂ receptors stably expressed in CHO cells; [³H]-spiperone displacement at human D₃ in CHO cells |
Why This Matters
When building structure‑activity relationships around dopamine receptor targets, the 1‑carbaldehyde scaffold occupies a distinct affinity space—enabling scientific teams to sample a different potency profile without redesigning the peripheral substituents.
- [1] BindingDB. BDBM50105738 – (R)-7-Dipropylamino-5,6,7,8-tetrahydroindolizine-1-carbaldehyde (CHEMBL97319). Ki = 380 nM, D(2) dopamine receptor. http://www.bindingdb.org. View Source
- [2] BindingDB. BDBM50105731 – (S)-7-Dipropylamino-5,6,7,8-tetrahydroindolizine-3-carbaldehyde (CHEMBL316983). Ki = 21 nM (D₂), Ki = 5.30 nM (D₃). http://www.bindingdb.org. View Source
- [3] BindingDB. BDBM50105732 – (S)-7-Dipropylamino-5,6,7,8-tetrahydroindolizine-1-carbaldehyde (CHEMBL98563). Ki = 1.60 × 10³ nM, D(2). http://www.bindingdb.org. View Source
- [4] BindingDB. BDBM50105732 – (S)-7-Dipropylamino-5,6,7,8-tetrahydroindolizine-1-carbaldehyde (CHEMBL98563). Ki = 3.60 × 10³ nM, D(3). http://www.bindingdb.org. View Source
